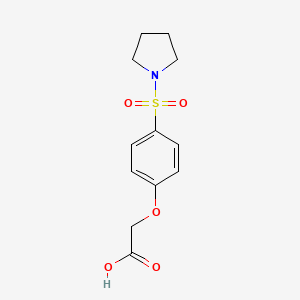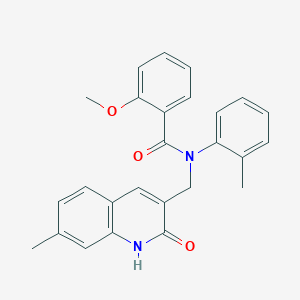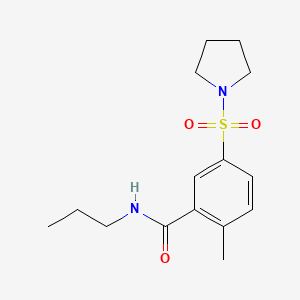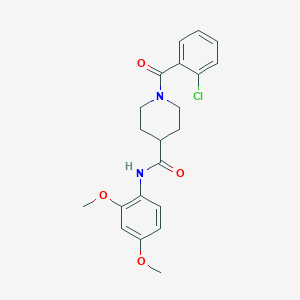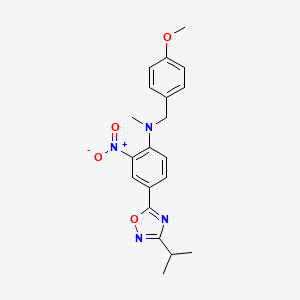![molecular formula C17H20N4O B7696242 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is a chemical compound that has been the focus of scientific research due to its potential medicinal properties. It is a member of the pyrazoloquinoline class of compounds and has been studied for its effects on various biochemical and physiological processes.
Wirkmechanismus
The exact mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and may also inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide in lab experiments is its potential as a therapeutic agent for various diseases and disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One direction is to further investigate its potential as a therapeutic agent for various diseases and disorders, such as cancer and inflammatory conditions. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective treatments based on this compound. Additionally, research could focus on developing new synthesis methods for this compound, which may lead to more efficient and cost-effective production methods.
Synthesemethoden
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of various chemicals. One method involves the reaction of 2-aminopyrazolo[3,4-b]quinoline with propyl iodide to form 2-propylamino-pyrazolo[3,4-b]quinoline. This compound is then reacted with isobutyric anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-21-16-13(15(20-21)19-17(22)11(2)3)10-12-7-5-6-8-14(12)18-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIRNFBWVJQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




